N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N,5-Di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-derived compound characterized by a 1,2,3-triazole core substituted with:
- A 3-(trifluoromethyl)phenyl group at position 1.
- Isopropyl groups (propan-2-yl) at the N-position and position 3.
- A carboxamide moiety at position 4.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl substituents influence steric bulk and solubility.
Properties
IUPAC Name |
N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-9(2)14-13(15(24)20-10(3)4)21-22-23(14)12-7-5-6-11(8-12)16(17,18)19/h5-10H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHFFVXSKYDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoromethyl group and a triazole moiety, suggests possible interactions with biological targets.
The compound's chemical formula is with a molecular weight of 340.34 g/mol. It is characterized by the following structural features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Carboxamide Functionality : Imparts potential for hydrogen bonding interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Although specific data on this compound is limited, related compounds within its class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Triazole derivatives often inhibit cell proliferation by inducing apoptosis or cell cycle arrest.
- Case Studies : A study on similar triazole compounds showed promising results against leukemia cell lines, indicating that modifications in the triazole structure can enhance biological activity .
Antimicrobial Activity
Compounds with triazole groups are known for their antimicrobial properties. The presence of the trifluoromethyl group may contribute to enhanced activity against bacterial and fungal strains:
- Antifungal Properties : Triazoles are commonly used in antifungal therapies (e.g., fluconazole).
- Research Findings : Preliminary tests on related compounds suggest that structural modifications can lead to increased efficacy against resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
- Alkyl Substituents : The presence of isopropyl groups can influence solubility and permeability.
Comparative Analysis
A comparative analysis of various triazole derivatives indicates that modifications in substituents significantly impact biological activity. The following table summarizes findings from related studies:
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Triazole with methyl group | 15 | Antiproliferative |
| Compound B | Triazole with ethyl group | 10 | Antimicrobial |
| N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-triazole | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with triazole cores, fluorinated aryl groups, and carboxamide/related substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of triazole derivatives typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or multi-step functionalization. For this compound, a plausible route includes:
Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction of the trifluoromethylphenyl group via nucleophilic substitution or cross-coupling.
Carboxamide formation through coupling reactions (e.g., EDC/HOBt-mediated amidation).
Optimization requires adjusting solvent polarity (DMF or THF), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Purity can be monitored via TLC, with final characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the molecular structure of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : H NMR can confirm the presence of isopropyl groups (δ 1.2–1.4 ppm, doublet) and trifluoromethylphenyl protons (δ 7.5–8.0 ppm). F NMR is critical for verifying the -CF group (δ -60 to -65 ppm).
- Mass Spectrometry : HRMS (ESI+) should match the exact mass of the molecular ion [M+H].
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%). Reference standards of analogous triazoles (e.g., PubChem entries) aid in comparative analysis .
Advanced Research Questions
Q. What strategies are effective in resolving crystallographic data inconsistencies when determining the compound’s structure via X-ray diffraction?
- Methodological Answer : Use SHELXL for refinement, particularly for handling anisotropic displacement parameters and twinning. Key steps include:
Data collection at low temperature (100 K) to reduce thermal motion artifacts.
Employing the TwinRotMat option in SHELXL for twinned crystals.
Validating hydrogen bonding and π-π stacking interactions using Mercury or Olex4. Cross-referencing with analogous structures (e.g., related triazole-carboxamides) in the Cambridge Structural Database (CSD) ensures geometric consistency .
Q. How can conflicting reports on the biological activity of triazole derivatives be systematically analyzed?
- Methodological Answer :
- Dose-Response Studies : Conduct assays across multiple concentrations (e.g., IC values) to establish activity thresholds.
- Target Specificity : Use kinase profiling panels or molecular docking (AutoDock Vina, Schrödinger) to identify off-target interactions.
- Meta-Analysis : Compare data from PubChem BioAssay and ChEMBL, focusing on structural analogs (e.g., variations in substituents like -CF vs. -Cl). Contradictions often arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding stability with proteins (e.g., kinases). Focus on the triazole ring’s electrostatic potential and -CF hydrophobicity.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
- ADMET Prediction : Tools like SwissADME predict bioavailability, emphasizing logP (target: 2–3) and PSA (<140 Ų) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
